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molecular formula C11H11ClO4 B8391313 Ethyl-(2-formyl-5-chloro-phenoxy)-acetate

Ethyl-(2-formyl-5-chloro-phenoxy)-acetate

Cat. No. B8391313
M. Wt: 242.65 g/mol
InChI Key: DOZNTMGGXDAGCX-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

Magnesium (1.2 g, 50 mmol) is dissolved in 40 ml of methanol. A solution of ethyl-(2-formyl-5-chloro-phenoxy)-acetate (2.1 g, 8.65 mmol) in 15 ml of methanol is added and the resulting mixture is heated under reflux for one hour, cooled, poured in 1N hydrochloric acid (150 ml). After stirring at room temperature the yellow solid is filtered, washed thoroughly with water and dried. Methyl-6-chloro-benzofurancarboxylate is obtained as a yellow solid (0.835 g, 46% yield). C10H7ClO3, MS (M+): 210, Cl pattern
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([O:4][C:5](=[O:17])[CH2:6][O:7][C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[CH:15]=O)C>CO.Cl>[CH3:2][O:4][C:5]([C:6]1[O:7][C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=2[CH:15]=1)=[O:17]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC(=C1)Cl)C=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature the yellow solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC2=C(C1)C=CC(=C2)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.835 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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